4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
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Overview
Description
4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a complex organic compound with a unique structure that includes trichloro, dimethylpropanoyl, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethylamine with a benzoic acid derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dichloro-1-{[4-({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}sulfanyl)-2-pyrimidinyl]sulfanyl}vinyl)-2,2-dimethylpropanamide
- Butyl 4-((2,2,2-Trichloro-1-((2,2-dimethylpropanoyl)amino)ethyl)amino)benzoate
- Ethyl 2-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H18Cl3N3O3S |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
4-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-6-4-8(5-7-9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25) |
InChI Key |
MIABFBGYKBIRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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